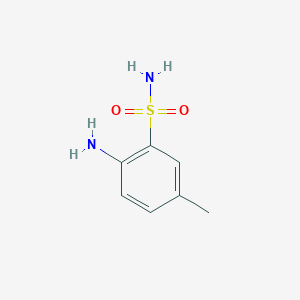

2-Amino-5-methylbenzenesulfonamide

Description

The exact mass of the compound 2-Amino-5-methylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57677. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTVIFGJASUBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288807 | |

| Record name | 2-amino-5-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-55-2 | |

| Record name | 2-Amino-5-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 609-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzenesulfonamide, a key intermediate in the synthesis of the targeted cancer therapy drug Pazopanib, is a compound of significant interest to the pharmaceutical and chemical research communities. A thorough understanding of its physical properties is crucial for its effective handling, process optimization, and quality control. This technical guide provides an in-depth overview of the core physical characteristics of 2-Amino-5-methylbenzenesulfonamide, complete with experimental protocols and a workflow visualization for its application in pharmaceutical synthesis.

Core Physical Properties

The fundamental physical properties of 2-Amino-5-methylbenzenesulfonamide are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| Melting Point | 165 °C |

| Boiling Point | 403.8 °C at 760 mmHg |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. |

| pKa (Predicted) | 10.43 |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties are outlined below. These protocols are generalized for organic compounds and are applicable to 2-Amino-5-methylbenzenesulfonamide.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the 2-Amino-5-methylbenzenesulfonamide sample is dry and finely powdered. If necessary, grind the sample gently in a mortar.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting). This range is the melting point of the substance.[1][2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or other suitable heating bath fluid

Procedure:

-

Place a small amount of liquid 2-Amino-5-methylbenzenesulfonamide (if in liquid form, or a high-boiling solvent solution for high-melting solids) into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Immerse the assembly in a Thiele tube or a beaker containing a heating bath fluid.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point.[3][7]

Solubility Determination (Qualitative)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetone)

Procedure:

-

Place a small, measured amount (e.g., 10 mg) of 2-Amino-5-methylbenzenesulfonamide into a series of test tubes.

-

Add a small, measured volume (e.g., 1 mL) of a specific solvent to the first test tube.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).[8]

-

Visually inspect the solution to see if the solid has completely dissolved.

-

If the solid dissolves, the compound is considered soluble in that solvent at that concentration. If it does not, it is classified as slightly soluble or insoluble.

-

Repeat the process with different solvents to build a solubility profile.[9][10][11][12]

pKa Determination by Potentiometric Titration

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH)

-

Solvent (e.g., water or a water-methanol mixture for sparingly soluble compounds)

Procedure:

-

Dissolve a precisely weighed amount of 2-Amino-5-methylbenzenesulfonamide in a known volume of the chosen solvent in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring the solution gently.

-

Add the titrant (strong acid or base) from the burette in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.[13][14]

-

Continue the titration past the equivalence point.

-

Plot a graph of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For sulfonamides, which can be acidic, titration with a strong base is appropriate.[15][16][17]

Workflow Visualization: Synthesis of Pazopanib

2-Amino-5-methylbenzenesulfonamide is a critical starting material in the multi-step synthesis of Pazopanib, a potent tyrosine kinase inhibitor. The following diagram illustrates a simplified workflow for this synthesis.

Caption: A simplified workflow for the synthesis of Pazopanib from 2-Amino-5-methylbenzenesulfonamide.

This guide serves as a foundational resource for professionals working with 2-Amino-5-methylbenzenesulfonamide. The provided data and protocols are intended to facilitate further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

References

- 1. davjalandhar.com [davjalandhar.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. rheolution.com [rheolution.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. who.int [who.int]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. sioc.ac.cn [sioc.ac.cn]

- 16. scielo.br [scielo.br]

- 17. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Amino-5-methylbenzenesulfonamide and its Isomer

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the chemical structure and bonding of 2-Amino-5-methylbenzenesulfonamide. Due to a notable scarcity of experimental crystallographic data for this specific isomer in publicly accessible literature, this document also presents a comprehensive, data-rich analysis of its closely related and well-characterized isomer, 5-Amino-2-methylbenzenesulfonamide. This comparative approach offers valuable insights into the structural and bonding characteristics that can be anticipated for 2-Amino-5-methylbenzenesulfonamide.

2-Amino-5-methylbenzenesulfonamide: Overview and Computed Properties

2-Amino-5-methylbenzenesulfonamide is an organic compound with the molecular formula C₇H₁₀N₂O₂S.[1] It belongs to the class of aromatic sulfonamides, which are known for their diverse biological activities and are key components in various pharmaceutical agents. The molecule consists of a benzene ring substituted with an amino group, a methyl group, and a sulfonamide group.

Chemical Structure

The chemical structure of 2-Amino-5-methylbenzenesulfonamide is characterized by the ortho-position of the amino group and the meta-position of the methyl group relative to the sulfonamide substituent.

Computed Physicochemical Properties

While experimental data is limited, computational models provide estimated values for the physicochemical properties of 2-Amino-5-methylbenzenesulfonamide.

| Property | Value |

| Molecular Weight | 186.23 g/mol |

| XLogP3 | 0.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Boiling Point | 403.8°C at 760 mmHg |

| Melting Point | 165°C |

| Refractive Index | 1.609 |

| Density | 1.359 g/cm³ |

Table 1: Computed physicochemical properties of 2-Amino-5-methylbenzenesulfonamide. Data sourced from[2].

5-Amino-2-methylbenzenesulfonamide: A Well-Characterized Isomer

In contrast to the titular compound, extensive experimental data is available for its isomer, 5-Amino-2-methylbenzenesulfonamide. The structural information derived from single-crystal X-ray diffraction provides a solid foundation for understanding the bonding and intermolecular interactions in this class of molecules.

Crystal Structure and Bonding

The crystal structure of 5-Amino-2-methylbenzenesulfonamide has been determined to be orthorhombic.[3][4] The molecule consists of a planar benzene ring.[3] Intermolecular N-H···O hydrogen bonds are a key feature of the crystal structure, linking the molecules into a three-dimensional network which contributes to the stability of the crystal lattice.[3][4]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a | 10.679 (2) Å |

| b | 22.431 (5) Å |

| c | 7.1980 (14) Å |

| V | 1724.2 (6) ų |

| Z | 8 |

Table 2: Crystal data for 5-Amino-2-methylbenzenesulfonamide. Data sourced from[3][4].

Selected Bond Lengths and Angles: While the full list of bond lengths and angles is extensive, the data indicates that they are within the normal ranges for similar chemical structures.[3]

Hydrogen Bonding Geometry: The stability of the crystal structure is significantly influenced by intermolecular hydrogen bonds.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1B···O2 | 0.86 | 2.27 | 2.996 (4) | 142 |

| N1—H1C···O1 | 0.86 | 2.16 | 3.001 (4) | 164 |

| N2—H2C···O1 | 0.86 | 2.60 | 3.278 (4) | 137 |

Table 3: Hydrogen-bond geometry for 5-Amino-2-methylbenzenesulfonamide. Data sourced from[4].

Experimental Protocol: Synthesis and Crystallization of 5-Amino-2-methylbenzenesulfonamide

The synthesis of 5-Amino-2-methylbenzenesulfonamide has been reported through a multi-step process.[3]

Workflow for the Synthesis of 5-Amino-2-methylbenzenesulfonamide:

Detailed Methodology:

-

Ammonolysis: To N-acetylamino-2-toluenesulfonyl chloride (10.7 g), ammonium hydroxide (25 ml) is added. The mixture is then cooled, and a 20% sulfuric acid solution (10 ml) is slowly introduced. The reaction is maintained at a temperature of 273–278 K for 5 minutes. The resulting sulfonamide is collected, washed with ice water, and dried, yielding a crystalline crude solid with a 67% yield.[3]

-

Hydrolysis: N-acetyltoluenesulfonamide (5.6 g) is refluxed with 18% hydrochloric acid (15 ml) for 20 minutes. The solution is then diluted with an equal volume of water, and the pH is adjusted to 8 with sodium carbonate. Upon cooling, the precipitate of 5-Amino-2-methylbenzenesulfonamide is collected and washed with ice water, resulting in a yield of 3.9 g.[3]

-

Crystallization: Crystals suitable for X-ray analysis are obtained by the slow evaporation of an ethanol solution of the final product.[3]

Conclusion

This technical guide has synthesized the available information on the chemical structure and bonding of 2-Amino-5-methylbenzenesulfonamide and its isomer, 5-Amino-2-methylbenzenesulfonamide. While there is a significant lack of experimental structural data for the former, the detailed crystallographic and synthetic information for the latter provides a valuable comparative framework. The computed properties of 2-Amino-5-methylbenzenesulfonamide offer a preliminary understanding of its physicochemical characteristics. It is evident that further experimental investigation, particularly single-crystal X-ray diffraction, is necessary to fully elucidate the precise bond lengths, bond angles, and intermolecular interactions of 2-Amino-5-methylbenzenesulfonamide. Such studies would be invaluable for researchers and professionals in the field of drug development and materials science.

References

An In-depth Technical Guide to 2-Amino-5-methylbenzenesulfonamide (CAS Number: 609-55-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methylbenzenesulfonamide (CAS No. 609-55-2), a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis, and critical role in the manufacturing of the anticancer drug, Pazopanib. While this compound is primarily utilized as a building block in multi-step synthetic processes, this guide also touches upon the general biological relevance of the sulfonamide functional group. All quantitative data is presented in clear, tabular formats, and a detailed experimental workflow for its synthesis is provided, accompanied by a process diagram generated using Graphviz.

Introduction

2-Amino-5-methylbenzenesulfonamide, also known as 6-amino-m-toluenesulfonamide, is an organic compound featuring both an amino and a sulfonamide functional group attached to a toluene backbone. Its primary significance in the scientific and industrial sectors lies in its role as a crucial starting material for the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a well-established intermediate in the production of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] This guide aims to provide a detailed technical resource on the properties and synthesis of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-methylbenzenesulfonamide is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of 2-Amino-5-methylbenzenesulfonamide

| Property | Value | Reference(s) |

| CAS Number | 609-55-2 | [3] |

| Molecular Formula | C₇H₁₀N₂O₂S | [3] |

| Molecular Weight | 186.23 g/mol | [3] |

| Melting Point | 165 °C | [3] |

| Boiling Point | 403.8 °C at 760 mmHg | [3] |

| Density | 1.359 g/cm³ | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | [4] |

| XLogP3 | 2.58690 | [3] |

| PSA (Polar Surface Area) | 94.6 Ų | [3] |

Synthesis of 2-Amino-5-methylbenzenesulfonamide

A common and patented method for the preparation of 2-Amino-5-methylbenzenesulfonamide involves a two-step process starting from p-nitrotoluene.[5] This synthetic route is efficient and suitable for industrial-scale production.

Experimental Protocol

Step 1: Sulfonation of p-Nitrotoluene

-

Dissolve p-nitrotoluene in an organic solvent such as chlorobenzene, dichloromethane, or trichloromethane.

-

Slowly add chlorosulfonic acid to the solution while stirring. The weight ratio of p-nitrotoluene to chlorosulfonic acid should be maintained between 1:1.2 and 1:1.5.

-

After the reaction is complete, water is added to the mixture (0.3-0.4 times the volume of the organic solvent).

-

The mixture is washed with water 2-3 times, and the organic phase is separated.

-

The organic phase is then concentrated to yield 2-methyl-5-nitrobenzenesulfonyl chloride.

Step 2: Hydrogenation and Amination

-

The 2-methyl-5-nitrobenzenesulfonyl chloride obtained from Step 1 is transferred to a hydrogenation kettle.

-

A catalyst, such as palladium on carbon (Pd/C), palladium hydroxide on carbon, or Raney nickel, is added.

-

Ammonia water and a suitable organic solvent are added to the mixture.

-

The reaction is carried out under high temperature and pressure.

-

Upon completion, the reaction mixture is worked up to isolate the final product, 2-Amino-5-methylbenzenesulfonamide, as a light yellow solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-Amino-5-methylbenzenesulfonamide.

Role in Pazopanib Synthesis

The primary application of 2-Amino-5-methylbenzenesulfonamide is as a key building block in the synthesis of Pazopanib.[1][2] Pazopanib is a potent multi-target tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). By inhibiting these pathways, Pazopanib effectively blocks tumor angiogenesis and growth.

The synthesis of Pazopanib involves the coupling of 2-Amino-5-methylbenzenesulfonamide with a pyrimidine derivative, typically N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine. This condensation reaction forms the core structure of the Pazopanib molecule.

Caption: Role of 2-Amino-5-methylbenzenesulfonamide in Pazopanib synthesis.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or the direct involvement in signaling pathways of 2-Amino-5-methylbenzenesulfonamide itself. Its primary role is established as a synthetic intermediate.

However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and anticancer properties. The mechanism of action for many sulfonamide-containing drugs involves the inhibition of specific enzymes. For instance, antibacterial sulfonamides act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. While 2-Amino-5-methylbenzenesulfonamide contains this key functional group, its intrinsic biological effects have not been a major focus of research, likely due to its immediate application in the synthesis of more complex and potent molecules like Pazopanib.

Safety and Handling

2-Amino-5-methylbenzenesulfonamide is classified as harmful if swallowed.[3][6] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Amino-5-methylbenzenesulfonamide (CAS 609-55-2) is a chemical compound of significant industrial importance, primarily serving as a key intermediate in the synthesis of the anticancer drug Pazopanib. This guide has provided a detailed summary of its physicochemical properties, a step-by-step protocol for its synthesis, and an illustration of its role in drug manufacturing. While its own biological activity is not well-documented, its structural contribution to a life-saving medication underscores its importance in the field of medicinal chemistry and drug development. Further research could potentially explore any latent biological properties of this molecule, but its current value is firmly established in its synthetic utility.

References

- 1. Page loading... [wap.guidechem.com]

- 2. rroij.com [rroij.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 6. 2-Amino-5-methylbenzenesulfonamide | CymitQuimica [cymitquimica.com]

Spectroscopic and Synthetic Profile of 2-Amino-5-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2-Amino-5-methylbenzenesulfonamide (CAS 6973-09-7), a key intermediate in the synthesis of pharmaceuticals such as Pazopanib. Due to the limited availability of public experimental spectroscopic data, this document presents predicted spectroscopic values alongside detailed experimental protocols for obtaining such data. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Compound Identification and Physical Properties

2-Amino-5-methylbenzenesulfonamide, also known as 5-amino-2-methylbenzenesulfonamide, is a sulfonamide derivative. Its chemical structure and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-Amino-5-methylbenzenesulfonamide | [1] |

| Synonyms | 5-Amino-2-methylbenzenesulfonamide, 2-Methyl-5-aminobenzene sulfonamide | [2][3] |

| CAS Number | 6973-09-7 | [4] |

| Molecular Formula | C₇H₁₀N₂O₂S | [4][5] |

| Molecular Weight | 186.23 g/mol | [4][5] |

| Appearance | White to light yellow or light orange powder/crystal | [6] |

| InChI Key | KTPBKMYOIFHJMI-UHFFFAOYSA-N | [2] |

| SMILES | Cc1ccc(cc1S(=O)(=O)N)N | [5] |

Spectroscopic Data

Direct experimental spectra for 2-Amino-5-methylbenzenesulfonamide are not widely available in public databases.[7] The data presented in the following tables are predicted values based on the compound's structure and serve as a reference for analytical studies.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 | d | 1H | Aromatic H |

| ~ 6.8 | dd | 1H | Aromatic H |

| ~ 6.7 | d | 1H | Aromatic H |

| ~ 4.9 | s (br) | 2H | -SO₂NH₂ |

| ~ 3.8 | s (br) | 2H | -NH₂ |

| ~ 2.1 | s | 3H | -CH₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| ~ 147 | Aromatic C-NH₂ |

| ~ 138 | Aromatic C-SO₂ |

| ~ 132 | Aromatic C-CH₃ |

| ~ 125 | Aromatic C-H |

| ~ 118 | Aromatic C-H |

| ~ 115 | Aromatic C-H |

| ~ 20 | -CH₃ |

Note: Predicted chemical shifts can vary depending on the solvent and prediction software used.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the primary amine, sulfonamide, and aromatic functional groups.[7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and sulfonamide) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Weak | Aliphatic C-H stretching (methyl) |

| ~ 1620 | Medium | N-H bending (amine) |

| ~ 1500 | Medium | Aromatic C=C stretching |

| 1350-1300 | Strong | Asymmetric SO₂ stretching (sulfonamide) |

| 1180-1150 | Strong | Symmetric SO₂ stretching (sulfonamide) |

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is anticipated to show a molecular ion peak and distinct fragmentation patterns.

| m/z Ratio | Interpretation |

| 186 | Molecular ion [M]⁺ |

| 169 | [M-NH₃]⁺ |

| 107 | [M-SO₂NH₂]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data for a solid organic compound like 2-Amino-5-methylbenzenesulfonamide.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Tube Transfer : Transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

FT-IR Spectroscopy (ATR Method)

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application : Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition : Acquire the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Processing : Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS with EI)

-

Sample Preparation : Dissolve a small amount of the sample (a few milligrams) in a suitable volatile solvent (e.g., acetone, methanol).

-

Injection : Inject the sample solution into the gas chromatograph (GC) inlet, which will separate the compound from the solvent and introduce it into the mass spectrometer.

-

Ionization : In the ion source, bombard the sample molecules with a beam of electrons (typically 70 eV) to generate charged ions and fragments.

-

Mass Analysis : Separate the ions in the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection : Measure the abundance of each ion with the detector to generate the mass spectrum.

Synthesis and Logical Workflows

2-Amino-5-methylbenzenesulfonamide is a valuable intermediate in organic synthesis. A common synthetic route is outlined below.

Synthesis Protocol

A preparation method for 2-methyl-5-aminobenzenesulfonamide involves a two-step process:

-

Sulfonation : Paranitrotoluene is reacted with chlorosulfonic acid in an organic solvent (e.g., chlorobenzene, dichloromethane). The resulting mixture is worked up to yield 2-methyl-5-nitrobenzenesulfonyl chloride.

-

Hydrogenation and Amination : The 2-methyl-5-nitrobenzenesulfonyl chloride is then subjected to a hydrogenation addition reaction in the presence of a catalyst and ammonia water at high temperature and pressure to produce the final product, 2-Amino-5-methylbenzenesulfonamide.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of 2-Amino-5-methylbenzenesulfonamide.

Caption: Synthetic pathway for 2-Amino-5-methylbenzenesulfonamide.

Caption: General workflow for spectroscopic analysis.

References

- 1. 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6973-09-7: 5-Amino-2-methylbenzenesulfonamide [cymitquimica.com]

- 3. 2-Amino-5-methylbenzoic acid(2941-78-8) 13C NMR [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. GSRS [precision.fda.gov]

- 6. 5-Amino-2-methylbenzenesulfonamide | 6973-09-7 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Unveiling the Three-Dimensional Architecture of 2-Amino-5-methylbenzenesulfonamide: A Crystallographic and Methodological Guide

An in-depth analysis of the crystal structure of 2-Amino-5-methylbenzenesulfonamide, a key intermediate in medicinal chemistry. This whitepaper provides a comprehensive overview of its crystallographic parameters, the experimental protocols for its synthesis and structural determination, and a visual representation of the analytical workflow.

Introduction

2-Amino-5-methylbenzenesulfonamide (C₇H₁₀N₂O₂S) is a sulfonamide derivative with a molecular structure that holds interest for researchers in drug discovery and materials science. Understanding its precise three-dimensional arrangement is crucial for predicting its interactions with biological targets and for the rational design of new therapeutic agents. This technical guide presents a detailed analysis of the crystal structure of 2-Amino-5-methylbenzenesulfonamide, elucidated by single-crystal X-ray diffraction. We provide a thorough summary of the crystallographic data, a step-by-step description of the synthesis and crystallization procedures, and the methodology employed for data collection and structure refinement.

Crystal Structure and Crystallographic Data

The crystal structure of 2-Amino-5-methylbenzenesulfonamide reveals a molecule where the constituent atoms are arranged in a well-defined, repeating pattern. The crystal system has been identified as orthorhombic with the space group Iba2[1]. The asymmetric unit contains one molecule of the compound. In the crystal packing, intermolecular N—H⋯O hydrogen bonds are the dominant interactions, linking the molecules into a three-dimensional network, which provides stability to the crystal lattice[2][3]. The bond lengths and angles within the molecule are within the expected ranges[2].

Crystallographic Data Summary

The key crystallographic data for 2-Amino-5-methylbenzenesulfonamide are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Chemical Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol [2][4] |

| Crystal System | Orthorhombic[1][2] |

| Space Group | Iba2[1] |

| Unit Cell Dimensions | |

| a | 10.679 (2) Å[1][2] |

| b | 22.431 (5) Å[1][2] |

| c | 7.1980 (14) Å[1][2] |

| Volume (V) | 1724.2 (6) ų[1][2] |

| Z (Molecules per unit cell) | 8[1][2] |

| Calculated Density (Dₓ) | 1.435 Mg m⁻³[1] |

| Radiation | Mo Kα (λ = 0.71073 Å)[1] |

| Temperature | 294 K[1][2] |

| Data Collection and Refinement | |

| Diffractometer | Enraf–Nonius CAD-4[1][2] |

| Reflections Collected | 1587[2] |

| Independent Reflections | 1432[2] |

| R_int | 0.044[2] |

| Final R indices [I > 2σ(I)] | R[F² > 2σ(F²)] = 0.040[2] |

| wR(F²) (all data) | 0.120[2] |

| Goodness-of-fit (S) | 1.00[2] |

Experimental Protocols

The successful determination of the crystal structure of 2-Amino-5-methylbenzenesulfonamide relies on a series of well-defined experimental procedures, from the synthesis of the compound to the final refinement of the crystallographic model.

Synthesis of 2-Amino-5-methylbenzenesulfonamide

The synthesis of the title compound was achieved through a two-step process[2]:

-

Ammonolysis of N-acetylamino-2-toluenesulfonyl chloride: To a flask containing 10.7 g of N-acetylamino-2-toluenesulfonyl chloride, 25 ml of ammonium hydroxide was added. The reaction mixture was then cooled, followed by the slow addition of 10 ml of a 20% sulfuric acid solution. The mixture was maintained at a temperature of 273–278 K for 5 minutes. The resulting sulfonamide was collected by filtration, washed with ice water, and dried to yield a crystalline crude solid with a yield of 67%[2].

-

Hydrolysis of N-acetyltoluenesulfonamide: 5.6 g of the N-acetyltoluenesulfonamide obtained in the previous step was treated with 15 ml of 18% hydrochloric acid. The mixture was refluxed for 20 minutes. The resulting solution was diluted with an equal volume of water, and the pH was adjusted to 8 with the addition of sodium carbonate. After cooling, the precipitate of 2-Amino-5-methylbenzenesulfonamide was collected by filtration and washed with ice water, yielding 3.9 g of the final product[2].

Crystallization

Single crystals of 2-Amino-5-methylbenzenesulfonamide suitable for X-ray diffraction analysis were obtained by the slow evaporation of an ethanol solution of the synthesized compound[2].

X-ray Data Collection and Structure Refinement

A suitable single crystal with dimensions of 0.30 × 0.20 × 0.10 mm was selected and mounted on an Enraf–Nonius CAD-4 diffractometer[2].

-

Data Collection: The diffraction data were collected at 294 K using graphite-monochromated Mo Kα radiation. A total of 1587 reflections were measured. An absorption correction was applied using the ψ-scan method[2].

-

Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program[2]. The hydrogen atoms were placed in geometrically calculated positions and refined using a riding model[2]. The final R-factor was 0.040 for 1369 observed reflections with I > 2σ(I)[2].

Workflow for Crystal Structure Analysis

The logical progression of steps involved in the crystal structure analysis of 2-Amino-5-methylbenzenesulfonamide is depicted in the following workflow diagram.

Conclusion

This technical guide has provided a detailed account of the crystal structure of 2-Amino-5-methylbenzenesulfonamide. The comprehensive crystallographic data presented in a structured format, along with the detailed experimental protocols for its synthesis, crystallization, and structural analysis, offer a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and materials science. The workflow diagram visually encapsulates the logical sequence of the experimental procedures, enhancing the clarity of the process. This foundational knowledge of the solid-state structure of 2-Amino-5-methylbenzenesulfonamide can aid in the development of novel compounds with potential therapeutic applications.

References

An In-depth Technical Guide to the Solubility Profile of 2-Amino-5-methylbenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile

Based on the chemical structure, which features both a basic amino group (-NH₂) and an acidic sulfonamide group (-SO₂NH₂), 2-Amino-5-methylbenzenesulfonamide is an ampholytic compound.[1] Its solubility is expected to be significantly influenced by the polarity and hydrogen-bonding capabilities of the solvent.

-

Polar Organic Solvents: The compound is anticipated to exhibit moderate to good solubility in polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and acetonitrile. This is due to the potential for hydrogen bonding and dipole-dipole interactions between the solute and the solvent molecules.

-

Non-Polar Organic Solvents: Solubility is expected to be low in non-polar solvents like hexane and toluene, as the polar functional groups of the sulfonamide will have weak interactions with these solvents.

-

pH-Dependence: The ampholytic nature of the molecule suggests that its solubility in protic solvents will be pH-dependent.[1] In acidic conditions, the amino group will be protonated, and in basic conditions, the sulfonamide group can be deprotonated, both of which would likely increase solubility in polar solvents.

Data Presentation

Once experimental data is obtained, it should be organized systematically to allow for clear comparison and analysis. The following table structure is recommended for presenting the mole fraction solubility (x₁) of 2-Amino-5-methylbenzenesulfonamide in various solvents at different temperatures (T/K).

| T/K | x₁ (Methanol) | x₁ (Ethanol) | x₁ (Acetone) | x₁ (Acetonitrile) | x₁ (Ethyl Acetate) | x₁ (Toluene) |

| 283.15 | Data | Data | Data | Data | Data | Data |

| 288.15 | Data | Data | Data | Data | Data | Data |

| 293.15 | Data | Data | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data | Data | Data |

| 318.15 | Data | Data | Data | Data | Data | Data |

| 323.15 | Data | Data | Data | Data | Data | Data |

Experimental Protocols

The following protocols describe established methods for determining the solubility of a solid compound in an organic solvent. The isothermal saturation method, often referred to as the shake-flask method, is a reliable technique for achieving solid-liquid equilibrium.[2][3][4] The concentration of the solute in the saturated solution can then be accurately determined using the gravimetric method.[5][6][7][8][9]

I. Isothermal Saturation (Shake-Flask) Method

Objective: To prepare a saturated solution of 2-Amino-5-methylbenzenesulfonamide in a specific organic solvent at a constant temperature.

Apparatus and Materials:

-

Jacketed glass vessel or multiple sealed vials

-

Thermostatic water bath with temperature control (±0.1 K)

-

Magnetic stirrer and stir bars or an orbital shaker

-

2-Amino-5-methylbenzenesulfonamide (solute)

-

Organic solvent of interest

-

Analytical balance (±0.0001 g)

-

Syringe filters (e.g., 0.2 μm PTFE)

Procedure:

-

Preparation: Add an excess amount of 2-Amino-5-methylbenzenesulfonamide to a known volume of the selected organic solvent in a jacketed glass vessel or sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Place the vessel or vial in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer or shaker.

-

Reaching Equilibrium: Allow the suspension to equilibrate for a sufficient period. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time intervals (e.g., 8, 12, 24 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[1][4]

-

Sedimentation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample using a syringe filter to remove any remaining solid particles.

II. Gravimetric Analysis

Objective: To determine the concentration of the solute in the saturated solution obtained from the isothermal saturation method.

Apparatus and Materials:

-

Saturated solution sample

-

Evaporating dish

-

Analytical balance (±0.0001 g)

-

Drying oven

Procedure:

-

Initial Weighing: Take a clean, dry evaporating dish and weigh it accurately on the analytical balance. Record this mass as W₁.

-

Sample Addition: Transfer the filtered, saturated sample into the pre-weighed evaporating dish and weigh it again. Record this mass as W₂.

-

Evaporation: Gently heat the evaporating dish to evaporate the solvent. This should be done in a well-ventilated fume hood.

-

Drying: Once the solvent has evaporated, place the dish in a drying oven at a suitable temperature (e.g., 100 °C) until a constant mass is achieved.[5][6] This means the mass does not change between consecutive weighings after cooling in a desiccator.

-

Final Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dry solute. Record this final mass as W₃.

Calculations:

-

Mass of the solute = W₃ - W₁

-

Mass of the solvent = W₂ - W₃

-

From these masses, the mole fraction and other solubility units can be calculated.

Factors Influencing Solubility

The solubility of 2-Amino-5-methylbenzenesulfonamide is a complex interplay of factors related to the solute, the solvent, and the experimental conditions.[7][10][11]

-

Solute Properties: The purity of the compound is critical, as impurities can alter solubility. Furthermore, the solid-state properties, such as the crystalline form (polymorphism), can significantly impact solubility, as different polymorphs can have different lattice energies.[10]

-

Solvent Properties: The polarity and hydrogen-bonding capability of the solvent are paramount. A good match between the solute and solvent properties, often summarized by the "like dissolves like" principle, will lead to higher solubility.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[11] This relationship is crucial for processes like recrystallization.

While specific quantitative solubility data for 2-Amino-5-methylbenzenesulfonamide in organic solvents is currently lacking in the public domain, this guide provides the essential theoretical background and practical experimental protocols for its determination. By following the detailed isothermal saturation and gravimetric analysis methods, researchers can generate reliable and reproducible solubility data. This data is indispensable for the rational design of synthetic routes, purification strategies, and formulation development involving this compound.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. scribd.com [scribd.com]

- 9. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. ijnrd.org [ijnrd.org]

- 11. ascendiacdmo.com [ascendiacdmo.com]

An In-depth Technical Guide on the Core Biological Relevance of 2-Amino-5-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methylbenzenesulfonamide, a key chemical intermediate in pharmaceutical synthesis. While direct biological activity data for this compound is not extensively documented in publicly available literature, its significance is paramount in the context of its derivatives. This guide will focus on its synthesis, physicochemical properties, and, most notably, the profound biological activity of its principal derivative, the multi-targeted tyrosine kinase inhibitor, Pazopanib. The information presented herein is intended to serve as a crucial resource for researchers and professionals involved in drug discovery and development, particularly in the field of oncology.

Introduction

2-Amino-5-methylbenzenesulfonamide (CAS No: 6973-09-7) is a sulfonamide compound that has garnered significant attention not for its intrinsic biological effects, but as a critical building block in the synthesis of complex pharmaceutical agents. Its chemical structure, featuring a primary amino group and a sulfonamide functional group, makes it a versatile reagent in medicinal chemistry. The most prominent application of 2-Amino-5-methylbenzenesulfonamide is as a key intermediate in the industrial synthesis of Pazopanib, a potent anti-cancer drug. This guide will first detail the synthesis and known properties of 2-Amino-5-methylbenzenesulfonamide and then extensively explore the biological activity of Pazopanib, thereby contextualizing the importance of the core compound.

Synthesis of 2-Amino-5-methylbenzenesulfonamide

The synthesis of 2-Amino-5-methylbenzenesulfonamide is a multi-step process that is well-documented in scientific literature and patents. A common synthetic route involves the sulfonation of p-nitrotoluene, followed by amidation and subsequent reduction of the nitro group.

Experimental Protocol: A Representative Synthesis

A general method for the preparation of 2-Amino-5-methylbenzenesulfonamide is as follows:

-

Sulfonation of p-Nitrotoluene: p-Nitrotoluene is reacted with chlorosulfonic acid in an organic solvent. The reaction mixture is stirred, and upon completion, 2-methyl-5-nitrobenzenesulfonyl chloride is obtained after workup.

-

Amidation: The resulting 2-methyl-5-nitrobenzenesulfonyl chloride is then treated with ammonium hydroxide to form N-acetylamino-2-toluenesulfonamide.

-

Hydrolysis/Reduction: The N-acetyltoluenesulfonamide is subjected to acidic hydrolysis (e.g., refluxing with hydrochloric acid) to remove the acetyl group, followed by reduction of the nitro group to an amino group, yielding 2-Amino-5-methylbenzenesulfonamide. The final product is typically a crystalline solid.[1]

A patent also describes a method involving the sulfonation of p-nitrotoluene and a subsequent hydrogenation addition reaction to yield the final product.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-methylbenzenesulfonamide is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 6973-09-7 |

| Solubility | Soluble in water |

Biological Activity: The Case of Pazopanib

As previously stated, there is a notable absence of specific biological activity data for 2-Amino-5-methylbenzenesulfonamide in the public domain. Its primary biological relevance is as a precursor to Pazopanib.

Pazopanib is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI) that has been approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

Mechanism of Action of Pazopanib

Pazopanib exerts its anti-cancer effects by inhibiting several key receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[3] The primary targets of Pazopanib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3): Inhibition of VEGFRs is crucial for blocking angiogenesis, a process essential for tumor growth and survival. By cutting off the blood supply to the tumor, Pazopanib effectively "starves" it.

-

Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): PDGFRs are involved in cell growth, proliferation, and survival.

-

Stem Cell Factor Receptor (c-Kit): c-Kit is another RTK implicated in various cellular processes, and its inhibition contributes to the anti-tumor effects of Pazopanib.

The inhibition of these RTKs disrupts downstream signaling pathways, leading to a reduction in tumor cell proliferation and survival.

Quantitative Biological Data for Pazopanib

The following table summarizes key in vitro inhibitory concentrations (IC₅₀) of Pazopanib against its primary targets.

| Target Kinase | IC₅₀ (nM) |

| VEGFR-1 | 10 |

| VEGFR-2 | 30 |

| VEGFR-3 | 47 |

| PDGFR-α | 71 |

| PDGFR-β | 84 |

| c-Kit | 74 |

| FGFR-1 | 140 |

| FGFR-3 | 130 |

Data compiled from multiple sources.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A general protocol to determine the IC₅₀ of a compound like Pazopanib against a specific kinase is as follows:

-

Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, assay buffer, test compound (Pazopanib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Serially dilute the test compound in assay buffer. b. In a microplate, add the kinase, substrate, and diluted test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a specified temperature for a set time. e. Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity. f. Measure the luminescence or fluorescence signal.

-

Data Analysis: Plot the kinase activity against the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

2-Amino-5-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry, not for its inherent biological activity, but for its crucial role as a synthetic intermediate. The lack of extensive research on its direct biological effects is contrasted by the well-established and potent anti-cancer properties of its derivative, Pazopanib. This technical guide has provided a detailed overview of the synthesis of 2-Amino-5-methylbenzenesulfonamide and has extensively covered the mechanism of action, target signaling pathways, and quantitative biological data of Pazopanib. For researchers and professionals in drug development, understanding the chemistry of key intermediates like 2-Amino-5-methylbenzenesulfonamide is fundamental to the innovation and production of life-saving therapeutics. Future research could explore potential novel biological activities of 2-Amino-5-methylbenzenesulfonamide itself, which may unveil new therapeutic applications.

References

2-Amino-5-methylbenzenesulfonamide as a pharmacophore in drug design

An In-depth Technical Guide to the Benzenesulfonamide Pharmacophore in Drug Design

Introduction: The Benzenesulfonamide Core

The benzenesulfonamide moiety, characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), is a cornerstone pharmacophore in modern medicinal chemistry.[1] This structural motif is the foundation for a wide array of therapeutic agents due to its unique chemical properties.[1] A key feature is the ability of the primary sulfonamide group to act as a potent zinc-binding group, making it a privileged scaffold for designing inhibitors of metalloenzymes.[1] This versatility has led to the development of drugs with applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1]

The specific compound, 2-Amino-5-methylbenzenesulfonamide, serves as an important chemical intermediate in the synthesis of more complex drug molecules.[2][3] For instance, it is a key building block for Pazopanib, an oral angiogenesis inhibitor used in cancer therapy that targets VEGFR and PDGFR.[3] While 2-Amino-5-methylbenzenesulfonamide itself is a starting material, its core structure represents the essential pharmacophoric features that are elaborated upon to achieve specific biological activities. This guide will focus on the broader role of the benzenesulfonamide scaffold as a pharmacophore, with a primary emphasis on its most prominent application: the inhibition of carbonic anhydrase enzymes.

Primary Application in Drug Design: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][4][5][6] They are involved in numerous fundamental physiological and pathological processes, including pH regulation, respiration, CO₂ transport, and biosynthesis.[4][6][7] Dysregulation of CA activity is linked to a range of diseases, making various CA isoforms significant therapeutic targets for conditions like glaucoma, epilepsy, and certain types of cancer.[4][7][8]

Benzenesulfonamides are the most prominent class of CA inhibitors (CAIs).[4] The inhibitory mechanism involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn²⁺ ion in the enzyme's active site, acting as a transition state analog that blocks the catalytic cycle.

Logical Workflow for CA Inhibitor Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of novel carbonic anhydrase inhibitors based on the benzenesulfonamide pharmacophore.

Caption: A generalized workflow for the discovery of benzenesulfonamide-based CA inhibitors.

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms

Derivatives of the benzenesulfonamide scaffold have been extensively studied as inhibitors of various human (h) CA isoforms. The potency is typically reported as an inhibition constant (Kᵢ) or as an IC₅₀ value. The tables below summarize data for selected derivatives against key isoforms: hCA I and II (cytosolic), and hCA IX and XII (transmembrane, tumor-associated).

Table 1: Inhibition Data (Kᵢ in nM) of S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamide Derivatives [9]

| Compound | Substitution (S-R) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Derivative 1 | -CH₂-Ph | >10000 | 214 | 47.5 | 569 |

| Derivative 2 | -CH₂-(4-F-Ph) | 8800 | 12.5 | 10.4 | 12.3 |

| Derivative 3 | -CH₂-CO-Ph | 2700 | 2.4 | 1.4 | 1.7 |

| Derivative 4 | -CH₂-CH=CH₂ | >10000 | 168 | 21.6 | 18.9 |

| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |

Table 2: Inhibition Data (Kᵢ in nM) of Hydrazonobenzenesulfonamide Derivatives [5]

| Compound | Substitution | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Compound 5 | Phenyl | 45.5 | 1.2 | 8.8 | 6.5 |

| Compound 7 | 2-Methoxyphenyl | 25.6 | 1.8 | 10.5 | 7.8 |

| Compound 12 | 2,5-Dimethoxyphenyl | 18.5 | 0.9 | 5.4 | 4.1 |

| Compound 27 | 2,6-Dichlorobenzyl | 33.4 | 2.5 | 15.1 | 9.2 |

| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for determining the inhibitory activity of compounds against CAs is based on monitoring the enzyme's esterase activity.[4] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, 4-nitrophenol, which can be measured spectrophotometrically.[4][7]

Objective: To determine the IC₅₀ value of a test compound (e.g., a benzenesulfonamide derivative) against a specific carbonic anhydrase isoform.

Materials and Reagents:

-

CA Enzyme: Purified human CA isoform (e.g., hCA II).

-

Assay Buffer: Tris-HCl (50 mM, pH 7.5).[7]

-

Substrate: p-Nitrophenyl acetate (p-NPA).[7]

-

Test Compounds: Benzenesulfonamide derivatives dissolved in DMSO.

-

Positive Control: Acetazolamide (a known CA inhibitor).[7]

-

Equipment: 96-well microplate, microplate reader capable of kinetic measurements at 400-405 nm.[7]

Procedure:

-

Reagent Preparation:

-

Assay Plate Setup (in a 96-well plate):

-

Pre-incubation:

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[7]

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.[7]

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Mechanism of Action Visualization

The following diagram illustrates the catalytic mechanism of carbonic anhydrase and how a benzenesulfonamide inhibitor blocks this cycle.

Caption: CA catalytic cycle and its competitive inhibition by a deprotonated sulfonamide.

Other Biological Activities

While CA inhibition is the most prominent role, the benzenesulfonamide pharmacophore is present in drugs with other mechanisms of action.

-

Anticancer Activity: Beyond CA inhibition (which is relevant for hypoxic tumors overexpressing CA IX and XII), derivatives have been designed as molecular hybrids with other anticancer fragments, such as triazine rings.[10][11] These compounds can induce cell cycle arrest and apoptosis in cancer cell lines, sometimes in a p53-independent manner.[11]

-

Antimicrobial Activity: The sulfonamide scaffold is historically famous for its role in the first generation of antibiotics ("sulfa drugs"). Newer derivatives of 4-chloro-2-mercapto-5-methylbenzenesulfonamides have shown a wide range of antibacterial activity against various bacterial strains.[12]

Conclusion

The 2-Amino-5-methylbenzenesulfonamide structure, and the broader benzenesulfonamide scaffold it represents, is a highly successful and versatile pharmacophore in drug design. Its ability to effectively coordinate with the zinc ion in metalloenzymes has made it the gold standard for developing potent carbonic anhydrase inhibitors for a variety of therapeutic applications. Furthermore, its chemical tractability allows for its incorporation into molecular hybrids, leading to compounds with diverse biological activities, including anticancer and antimicrobial effects. The continued exploration of this pharmacophore, aided by rational design and structure-activity relationship studies, promises to yield novel and more selective therapeutic agents in the future.

References

- 1. benchchem.com [benchchem.com]

- 2. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation [mdpi.com]

- 11. New 2-[(4-Amino-6- N-substituted-1,3,5-triazin-2-yl)methylthio]- N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Amino-5-methylbenzenesulfonamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of analogs derived from the 2-Amino-5-methylbenzenesulfonamide scaffold. This core structure is a key component in the design of various pharmacologically active agents. The following sections detail the primary molecular targets, quantitative inhibitory data, relevant signaling pathways, and the experimental protocols used to determine these interactions.

Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established zinc-binding moiety, making carbonic anhydrases (CAs) a primary target class for benzenesulfonamide analogs. Several isoforms of this enzyme are crucial in physiological and pathological processes, with tumor-associated isoforms CA IX and XII being significant targets in oncology due to their role in pH regulation in the hypoxic tumor microenvironment.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity (Ki, nM) of various benzenesulfonamide analogs against key human carbonic anhydrase (hCA) isoforms.

| Compound Series | Analog | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Aromatic Sulfonamides | Compound 6 | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 |

| Pyrazole/Pyridazine Carboxamides | Compound 15 | - | 3.3 | 6.1 | - |

| Compound 4c | - | - | 8.5 | - | |

| Ureido-substituted Benzenesulfonamides | U-CH3 (SLC-0111) | - | - | Selective | Selective |

| U-F | - | - | Selective | Selective | |

| Schiff's Bases | Compound 4a-8a | 93.5 - 428.1 | 18.2 - 133.3 | 8.5 - 24.9 | 8.6 - 43.2 |

Note: A lower Ki value indicates stronger inhibition. Data is compiled from multiple sources and represents ranges or specific values for potent compounds within a series.[1][2][3][4]

Experimental Protocol: Carbonic Anhydrase Activity Assay (Stopped-Flow)

A common method for measuring CA activity is by observing the CO2 hydration reaction using a stopped-flow instrument.

Principle: This assay measures the enzyme-catalyzed rate of pH change resulting from the hydration of CO2 to bicarbonate and a proton. A pH indicator is used to monitor the reaction progress.

Materials:

-

Stopped-flow spectrophotometer

-

Purified recombinant human CA isoforms

-

Test compounds (inhibitors) dissolved in DMSO

-

CO2-saturated water

-

Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

Procedure:

-

Preparation:

-

Prepare a series of dilutions of the test compound.

-

Equilibrate the buffer and CO2-saturated water to a specific temperature (e.g., 25°C).

-

-

Reaction:

-

Rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated buffer in the stopped-flow instrument.

-

The final reaction mixture will contain the enzyme, substrate (CO2), buffer, and pH indicator.

-

-

Data Acquisition:

-

Monitor the change in absorbance of the pH indicator over time at its specific wavelength.

-

The initial rate of the reaction is determined from the slope of the absorbance curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited enzyme.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

Kinase Inhibition

Analogs of 2-Amino-5-methylbenzenesulfonamide have also been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Quantitative Data: Kinase Inhibition

The following table presents the half-maximal inhibitory concentrations (IC50, nM) of benzenesulfonamide derivatives against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.

| Compound Series | Analog | PLK4 (IC50, nM) |

| N-(1H-indazol-6-yl)benzenesulfonamide | K22 | 0.1 |

| K17 | 0.3 | |

| K01 | 977.6 | |

| Reference Compounds | Centrinone | 2.7 |

| CFI-400945 | 2.8 | |

| Axitinib | 6.5 |

Note: A lower IC50 value indicates greater potency.[5][6]

Experimental Protocol: In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure inhibitor binding to the kinase active site.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. An inhibitor competing for the ATP binding site will displace the tracer, leading to a decrease in FRET.

Materials:

-

Purified, tagged recombinant kinase (e.g., PLK4)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor® 647-labeled kinase tracer

-

Test compounds

-

Assay buffer

-

384-well microplates

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compound in DMSO.

-

Further dilute the compounds in the assay buffer.

-

-

Assay Assembly:

-

Add the test compound dilutions to the wells of a 384-well plate.

-

Add a pre-mixed solution of the kinase and the Eu-labeled antibody.

-

Initiate the binding reaction by adding the fluorescent tracer.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor® acceptor.

-

-

Data Analysis:

-

Calculate the emission ratio and determine the percentage of inhibition.

-

Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow: Kinase Inhibition Assay

Induction of p53-Independent Apoptosis

Certain sulfonamide derivatives have been shown to induce apoptosis in cancer cells through mechanisms that are independent of the p53 tumor suppressor protein. This is particularly relevant for the treatment of tumors with mutated or deleted p53, which are often resistant to conventional therapies.

Signaling Pathway: p53-Independent Apoptosis

One studied mechanism involves the upregulation of the pro-apoptotic protein Noxa, which leads to the activation of the intrinsic (mitochondrial) apoptosis pathway.[7]

References

- 1. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 4. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-Phenylacetylenesulfonamide (PAS) induces p53-independent apoptotic killing of B-chronic lymphocytic leukemia (CLL) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling of 2-Amino-5-methylbenzenesulfonamide interactions

An In-Depth Technical Guide to the In Silico Modeling of 2-Amino-5-methylbenzenesulfonamide Interactions with Carbonic Anhydrase II

Introduction

2-Amino-5-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. While it serves as a valuable chemical intermediate, its potential as a bioactive molecule warrants investigation. The sulfonamide functional group is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases, a family of metalloenzymes crucial to various physiological processes. This technical guide outlines a comprehensive in silico workflow to model the interactions between 2-Amino-5-methylbenzenesulfonamide and a prominent drug target, Carbonic Anhydrase II (CA-II).

The methodologies detailed herein provide a foundational framework for researchers and drug development professionals to predict binding affinity, understand interaction dynamics, and guide further experimental validation. This document covers ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, presenting a clear path from initial structure to dynamic interaction analysis.

Experimental and Computational Protocols

A robust in silico analysis requires meticulous preparation of both the ligand and the target protein to ensure the physiological relevance of the simulation environment. The following protocols describe a standard workflow for this purpose.

Ligand and Protein Structure Preparation

The initial phase involves preparing the three-dimensional structures of both the small molecule (ligand) and the protein target.

-

Ligand Preparation : The 3D structure of 2-Amino-5-methylbenzenesulfonamide is generated using molecular modeling software such as Avogadro or ChemDraw. The structure is then energetically minimized using a suitable force field, like the Merck Molecular Force Field (MMFF94). This process is crucial to obtain a low-energy, stable conformation of the ligand prior to computational analysis.

-

Protein Preparation : A high-resolution crystal structure of the target protein, Human Carbonic Anhydrase II, is obtained from the Protein Data Bank (PDB). For this study, PDB entry 2CBE is typically used. The protein structure is prepared by removing all non-essential water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned based on a physiological pH of 7.4. This step is critical for accurately modeling the electrostatic interactions at the binding site.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.

-

Grid Generation : A docking grid is defined around the active site of Carbonic Anhydrase II. This grid box is centered on the catalytic zinc ion, a key feature of the carbonic anhydrase active site, and is sized to encompass the surrounding amino acid residues.

-

Docking Simulation : The prepared ligand is then docked into the defined grid using software like AutoDock Vina. The program explores various conformations and orientations of the ligand within the active site, scoring each pose based on a calculated binding affinity. The resulting poses are then analyzed to identify the most favorable binding mode.

Molecular Dynamics (MD) Simulation

To understand the dynamic behavior of the ligand-protein complex over time, molecular dynamics simulations are performed.

-